molecular formula C7H10FN3O B14792963 1-[(3-Fluorooxetan-3-yl)methyl]pyrazol-4-amine

1-[(3-Fluorooxetan-3-yl)methyl]pyrazol-4-amine

Cat. No.: B14792963
M. Wt: 171.17 g/mol
InChI Key: TVJWNSGMJVDGQR-UHFFFAOYSA-N
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Description

1-[(3-Fluorooxetan-3-yl)methyl]pyrazol-4-amine is a chemical compound with the molecular formula C7H10FN3O and a molecular weight of 171.18 g/mol . This compound features a pyrazole ring substituted with a 3-fluorooxetane moiety, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-Fluorooxetan-3-yl)methyl]pyrazol-4-amine typically involves the reaction of a pyrazole derivative with a fluorooxetane compound. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-[(3-Fluorooxetan-3-yl)methyl]pyrazol-4-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a hydroxylated derivative, while reduction could produce a de-fluorinated product .

Scientific Research Applications

1-[(3-Fluorooxetan-3-yl)methyl]pyrazol-4-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(3-Fluorooxetan-3-yl)methyl]pyrazol-4-amine involves its interaction with specific molecular targets. The pyrazole ring can act as a ligand for various enzymes and receptors, modulating their activity. The fluorooxetane moiety may enhance the compound’s binding affinity and selectivity for these targets. Pathways involved in its mechanism of action include inhibition of specific kinases and modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1-[(3-Chlorooxetan-3-yl)methyl]pyrazol-4-amine
  • 1-[(3-Bromooxetan-3-yl)methyl]pyrazol-4-amine
  • 1-[(3-Hydroxyoxetan-3-yl)methyl]pyrazol-4-amine

Uniqueness

1-[(3-Fluorooxetan-3-yl)methyl]pyrazol-4-amine is unique due to the presence of the fluorooxetane moiety, which imparts distinct chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets compared to its chloro, bromo, and hydroxy analogs .

Properties

Molecular Formula

C7H10FN3O

Molecular Weight

171.17 g/mol

IUPAC Name

1-[(3-fluorooxetan-3-yl)methyl]pyrazol-4-amine

InChI

InChI=1S/C7H10FN3O/c8-7(4-12-5-7)3-11-2-6(9)1-10-11/h1-2H,3-5,9H2

InChI Key

TVJWNSGMJVDGQR-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)(CN2C=C(C=N2)N)F

Origin of Product

United States

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